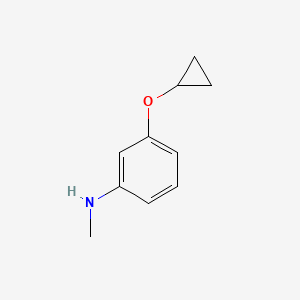

3-Cyclopropoxy-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-cyclopropyloxy-N-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-11-8-3-2-4-10(7-8)12-9-5-6-9/h2-4,7,9,11H,5-6H2,1H3 |

InChI Key |

PODURRZGPAVVET-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CC=C1)OC2CC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the atomic framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR are fundamental in confirming the identity and purity of 3-Cyclopropoxy-N-methylaniline.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, N-methylaniline, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.16 and 6.56 ppm, a broad singlet for the N-H proton at δ 3.6 ppm, and a singlet for the N-methyl protons at δ 2.74 ppm. chegg.com In this compound, additional signals corresponding to the cyclopropoxy group would be expected.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For N-methylaniline, signals are observed at approximately 31, 112, 117, 129, and 149 ppm. chegg.com The presence of the cyclopropoxy group in this compound would introduce additional characteristic peaks in the aliphatic region of the spectrum.

A representative, though not identical, compound, N-isopropyl-N-methylaniline, shows ¹³C NMR signals at δ 150.14, 129.08, 116.38, 113.29 for the aromatic carbons, and at δ 48.88, 29.75, 19.28 for the aliphatic carbons in CDCl₃. rsc.org This provides a reference for the expected chemical shift regions for the carbons in this compound.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 6.0 - 7.5 | Multiplet | Chemical shifts are influenced by the positions of the cyclopropoxy and N-methyl groups. |

| Cyclopropyl (B3062369) CH | 3.5 - 4.0 | Multiplet | Methine proton of the cyclopropyl ring. |

| N-CH₃ | 2.8 - 3.0 | Singlet | Methyl group attached to the nitrogen. |

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet | Methylene (B1212753) protons of the cyclopropyl ring. |

| Aromatic C | 100 - 160 | - | Includes carbons attached to hydrogen and quaternary carbons. |

| Cyclopropyl C | 50 - 60 | - | Methine carbon of the cyclopropyl ring. |

| N-CH₃ C | 30 - 35 | - | Methyl carbon attached to the nitrogen. |

| Cyclopropyl CH₂ C | 5 - 15 | - | Methylene carbons of the cyclopropyl ring. |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comscribd.comsdsu.edu For this compound, COSY would show correlations between the protons on the aromatic ring, as well as between the methine and methylene protons of the cyclopropyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. youtube.comscribd.comsdsu.edu It is invaluable for assigning the carbon signals based on their attached protons. For example, the proton signal of the N-methyl group would show a cross-peak with its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comscribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, the protons of the N-methyl group would show HMBC correlations to the aromatic carbon at the point of attachment and the adjacent aromatic carbons. researchgate.net

Isotopic Labeling Studies via NMR

For instance, synthesizing this compound with a ¹⁵N-labeled nitrogen atom would allow for direct observation of the nitrogen atom in the ¹⁵N NMR spectrum. nih.gov This could provide valuable information about the electronic environment of the nitrogen. Similarly, selective ¹³C labeling of the methyl group or specific positions on the aromatic ring could be used to simplify complex spectra or to probe specific interactions within the molecule. nih.gov Deuterium (B1214612) (²H) labeling is often employed to simplify ¹H NMR spectra by replacing specific protons with deuterium, which is essentially "invisible" in standard ¹H NMR. mit.educsic.es

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₃N), the theoretical exact mass can be calculated with high precision. nih.gov This experimental value, when compared to the theoretical mass, can confirm the molecular formula and rule out other potential structures with the same nominal mass. For the related compound n-Cyclopropyl-n-methylaniline, the exact mass is reported as 147.104799419 Da. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. researchgate.net This technique provides detailed structural information by revealing the characteristic fragmentation pathways of a molecule. nih.gov

While a specific fragmentation pathway for this compound is not detailed in the provided search results, general fragmentation patterns of related anilines and cyclic ethers can be inferred. nih.gov For N-methylaniline, common fragmentation involves the loss of the methyl group or cleavage of the aromatic ring. nist.govfoodb.ca In the case of this compound, likely fragmentation pathways would include:

Loss of the methyl group: [M - CH₃]⁺

Cleavage of the cyclopropyl ring: This could lead to various fragment ions depending on the specific bond cleavages.

Loss of the entire cyclopropoxy group: [M - C₃H₅O]⁺

Cleavage of the C-N bond: This could result in ions corresponding to the cyclopropoxy-phenyl moiety or the methylamino group.

The fragmentation of trimethylamine (B31210), for instance, shows a base peak corresponding to the loss of a methyl radical. docbrown.info The study of these fragmentation patterns is essential for the structural confirmation of this compound and for its identification in complex mixtures. nih.gov

Interactive Data Table: Potential Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Nominal) |

| [C₁₀H₁₃N]⁺ | Molecular Ion | 147 |

| [C₉H₁₀N]⁺ | Loss of CH₃ | 132 |

| [C₇H₈N]⁺ | Loss of C₃H₅O (cyclopropoxy group) | 106 |

| [C₆H₅O]⁺ | Fragment from cleavage of C-N and C-O bonds | 93 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Chromatographic Techniques for Separation and Purity

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of aniline (B41778) derivatives, which are often non-volatile or thermally sensitive. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly suitable for separating moderately polar compounds like this compound.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For aniline derivatives, method parameters such as mobile phase composition, pH, and column temperature are optimized to achieve baseline separation from impurities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in the aniline structure provides strong chromophores. nih.gov

For quantitative analysis, a calibration curve is established using standards of known concentration. The purity of a sample of this compound would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Aniline Derivatives This table presents typical conditions used for analyzing related aniline compounds, which would be a starting point for method development for this compound.

| Parameter | Value/Type |

| Column | C18, 4.6 x 150 mm, 5 µm nih.gov |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) nih.gov |

| Buffer | Sulfuric acid or phosphate (B84403) buffer to control pH nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 240-254 nm nih.govnist.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be sufficiently volatile for GC analysis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

For aniline and its derivatives, a capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54 or DB-5) is often employed. chiralen.com The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas, such as helium or nitrogen. The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds from lower to higher boiling points. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds, is ideal for detection. chiralen.com For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and a mass spectrum for structural confirmation. keyorganics.net

Table 2: Typical GC/MS Conditions for Aniline Derivative Analysis This table outlines common parameters for the GC-MS analysis of related aniline compounds, applicable for developing a method for this compound.

| Parameter | Value/Type |

| Column | Fused Silica Capillary (e.g., HP-INNOWAX, SE-54) chiralen.comesisresearch.org |

| Carrier Gas | Helium chiralen.com |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial 80°C, ramp to 250-300°C chiralen.com |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus (NPD) chiralen.com |

| MS Ionization | Electron Ionization (EI) at 70 eV foodb.ca |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This technique requires growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is measured, and from their intensities and positions, the electron density map and, consequently, the molecular structure can be calculated. researchgate.netmdpi.com

For this compound, a crystal structure would provide unambiguous information on:

Bond lengths and angles of the entire molecule.

The conformation of the cyclopropoxy and N-methyl groups relative to the aniline ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. mdpi.com

Table 3: Illustrative Crystallographic Data for a Substituted Aniline Derivative This table shows representative data that could be obtained from an X-ray crystallographic analysis. The values are for a hypothetical monoclinic crystal system, a common system for such organic molecules. mdpi.commdpi.com

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7.1 |

| b (Å) | ~ 11.4 |

| c (Å) | ~ 11.7 |

| β (˚) | ~ 100.5 |

| Volume (ų) | ~ 900 |

| Z (Molecules/unit cell) | 4 |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. google.com This technique is particularly useful for conjugated systems like the aniline ring in this compound. The spectrum provides information about the electronic structure and can be used to monitor reactions involving chromophores.

The UV-Vis spectrum of an aniline derivative typically displays characteristic absorption bands arising from π → π* transitions within the aromatic ring. unimelb.edu.au For N-methylaniline in alcohol, absorption maxima are observed around 240 nm and 294 nm. nih.gov The presence of the cyclopropoxy group, an oxygen-containing substituent, acts as an auxochrome, which can cause a shift in the wavelength (bathochromic or hypsochromic) and intensity of these absorption bands compared to the parent aniline. The specific absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the compound and are sensitive to the solvent used. arxiv.org

Table 4: Expected UV-Visible Absorption Data for this compound Based on data for N-methylaniline and other substituted anilines. nih.govunimelb.edu.au

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~240-250 | Methanol or Ethanol |

| π → π | ~290-300 | Methanol or Ethanol |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and essential for identifying functional groups and gaining insight into molecular structure. sci-hub.senih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. nih.gov The IR spectrum of this compound would exhibit characteristic peaks confirming the presence of its key functional groups.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique where a laser interacts with the molecule, and the scattered light is analyzed. It detects vibrational modes that cause a change in the polarizability of the molecule. nih.gov It is particularly effective for non-polar bonds and skeletal vibrations.

Key expected vibrational frequencies for this compound include N-H stretching (for the secondary amine), C-H stretching (aromatic, methyl, and cyclopropyl), C-N stretching, C-O-C stretching (ether linkage), and various aromatic ring vibrations. esisresearch.orgnih.gov

Table 5: Key Expected Vibrational Frequencies for this compound Frequencies are based on typical ranges for aniline, ether, and cyclopropyl functional groups. esisresearch.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H (Methyl, Cyclopropyl) | Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |

| Cyclopropyl Ring | Ring deformation | ~1020, ~870 | IR, Raman |

| Aromatic C-O (Ether) | Asymmetric Stretch | 1200 - 1275 | IR |

| Aromatic C-N | Stretch | 1250 - 1360 | IR |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the change in reaction rate upon isotopic substitution at a specific atomic position. mdpi.com A KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. mdpi.com

For this compound, a relevant KIE study would involve the N-demethylation reaction, a common metabolic pathway catalyzed by enzymes like cytochrome P450. nih.govacs.org By replacing the hydrogen atoms on the N-methyl group with deuterium (CD₃), one could measure the rate of reaction for the light (CH₃) versus the heavy (CD₃) isotopologue. A significant primary KIE (kH/kD > 1) would provide strong evidence that the C-H bond cleavage is the rate-limiting step. nih.gov The magnitude of the KIE can offer further details about the transition state geometry of the reaction. nih.gov Such studies on related N,N-dimethylanilines have been crucial in distinguishing between different proposed mechanisms, such as hydrogen atom transfer versus electron transfer pathways. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics that govern molecular behavior. These methods can be broadly categorized into Density Functional Theory and Ab Initio methods.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for studying reaction mechanisms and energetics. For aniline (B41778) derivatives, DFT methods like B3LYP and M06-2X are commonly employed. nih.govresearchgate.net

Studies on related molecules demonstrate DFT's utility. For instance, the reaction between aniline and a methyl radical has been comprehensively modeled using the M06-2X functional. nih.gov This level of theory is effective for mapping potential energy surfaces (PES) and identifying the most favorable reaction channels. nih.gov The investigation revealed that hydrogen abstraction from the -NH2 group is the most energetically and kinetically favorable pathway. nih.gov Similar methodologies could be applied to 3-Cyclopropoxy-N-methylaniline to understand its reactions, such as oxidation or substitution, and to determine the influence of the cyclopropoxy group on reaction barriers.

DFT calculations are also crucial for understanding structural stability and intramolecular interactions. For N-methylaniline, DFT has been used to study hydrogen-bonded complexes, providing insights into non-covalent interactions that are critical in condensed phases. researchgate.net Natural Bond Orbital (NBO) analysis, often paired with DFT, can further elucidate hyperconjugative interactions and charge delocalization, explaining the stability of different conformations. researchgate.net

Table 1: Representative DFT Functionals and Their Applications

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| M06-2X | 6-311++G(3df,2p) | Potential energy surface of aniline + CH3 reaction. | nih.gov |

| B3LYP | 6-31G(d,p) | Optimization of tautomers and rotamers. | nih.gov |

| ωB97XD | 6-311++G(d,p) | Geometry optimization of N-methylaniline complexes. | researchgate.net |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering higher accuracy for electronic structure characterization. researchgate.net The "gold standard," Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), is often used to obtain benchmark energies for smaller systems or to refine energies from less computationally expensive methods. arxiv.org

For the reaction of aniline with a methyl radical, single-point energy calculations were performed at the CCSD(T) level on geometries optimized with DFT (M06-2X). nih.gov This approach provides highly accurate thermochemical data, with calculated enthalpy changes showing good agreement with experimental values. nih.gov For this compound, such high-level calculations would be invaluable for accurately determining its ionization potential, electron affinity, and the energies of its electronic excited states.

Domain-based local pair natural orbital coupled cluster (DLPNO-CCSD) methods have emerged as a way to apply coupled cluster theory to larger systems, enabling the calculation of accurate energies and properties for molecules that were previously computationally prohibitive. nih.gov

The study of transition states (TS) is paramount for understanding reaction kinetics and mechanisms. Quantum chemical calculations can locate and characterize these first-order saddle points on the potential energy surface.

In the reaction of aniline with a methyl radical, several transition states corresponding to hydrogen abstraction and methyl addition were identified. nih.gov For example, the TS for hydrogen abstraction from the amino group (T0P1) was found to be the most favorable, leading to an exothermic reaction. nih.gov In contrast, the addition of the methyl radical to the ortho position of aniline (forming IS2) has a higher barrier. nih.gov

A highly relevant study on the nitrosation of N-cyclopropyl-N-alkylanilines provides crucial insight into the reactivity of the cyclopropyl (B3062369) group. researchgate.net The reaction proceeds with selective cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net This observation supports a mechanism involving the formation of an amine radical cation, followed by a rapid opening of the cyclopropyl ring. researchgate.net This pathway is a key consideration for predicting the metabolic or degradation pathways of this compound, as the cyclopropyl ring acts as a mechanistic probe for single electron transfer (SET) processes. researchgate.net

Table 2: Calculated Barrier Heights for Aniline + CH3 Reaction Pathways

| Reaction Pathway | Description | Barrier Height (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| RA → P1 | H-abstraction from -NH2 | 40.63 | nih.gov |

| RA → IS2 | CH3-addition to ortho-carbon | 56.94 | nih.gov |

Note: Barriers calculated at the CCSD(T)//M06-2X/6-311++G(3df,2p) level for reaction at 760 Torr.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions that are not accessible from static quantum chemical calculations. rsc.orgresearchgate.net

For this compound, MD simulations could be employed to explore its conformational landscape. Key degrees of freedom include the rotation around the N-C(aryl), C(aryl)-O, and O-C(cyclopropyl) bonds. Simulations could reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between them. Furthermore, MD is essential for studying how the molecule interacts with other molecules, such as solvent, or biological macromolecules like enzymes. By simulating the molecule in a box of water, for example, one could analyze the structure of the solvation shell and calculate properties like the free energy of solvation.

Semiempirical Methods (e.g., RM1) for Reaction Pathway Exploration

Semiempirical methods offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for exploring complex reaction pathways in large molecular systems. The RM1 (Recife Model 1) method is an improvement upon the AM1 and PM3 methods, providing better accuracy for the energetics and geometries of many organic systems. scielo.brsparkle.pro.br

RM1 has been successfully used to investigate reaction pathways for a wide range of organic reactions, including the oxidative reactions of N-substituted anilines. scielo.br A notable strength of RM1 is its improved treatment of nitrogen atoms compared to older methods like PM3. scielo.br Given its efficiency, RM1 could be used for an initial, broad exploration of the potential energy surface of reactions involving this compound, identifying potential intermediates and transition states that could then be subjected to higher-level DFT or ab initio calculations for refinement. scielo.br

Molecular Electron Density Theory (MEDT) for Understanding Reactivity and Bonding Evolution

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. This theory provides a powerful conceptual tool for understanding bonding evolution along a reaction pathway.

While no specific MEDT studies on this compound are available, the theory could be applied to analyze its reactivity in pericyclic reactions or nucleophilic/electrophilic substitutions. By analyzing the global and local reactivity indices derived from conceptual DFT, such as the electrophilicity and nucleophilicity indices, MEDT can predict the most likely sites for chemical attack. A bonding evolution theory (BET) analysis, a key component of MEDT, would allow for a detailed description of the C-C and C-N bond formation/breaking processes during a reaction, providing a rigorous understanding of the reaction mechanism.

Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). These calculations predict the vibrational frequencies corresponding to different molecular motions. For this compound, key predicted IR absorption bands would include:

N-H stretching vibrations for the secondary amine.

C-H stretching vibrations for the aromatic ring, methyl group, and cyclopropyl group.

Aromatic C=C stretching vibrations.

C-N and C-O stretching vibrations.

Bending vibrations for the various functional groups.

By comparing these predicted frequencies with experimental IR spectra, one can assign the observed bands to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. These calculations involve determining the magnetic shielding of each nucleus within the molecule. For this compound, predicted ¹H NMR signals would correspond to the protons on the aromatic ring, the N-methyl group, and the cyclopropyl ring. Similarly, ¹³C NMR predictions would identify the chemical shifts for each unique carbon atom in the molecule.

For the related compound, N-methylaniline, experimental and computationally derived spectral data provide a reference for what could be expected for this compound. For instance, in the ¹H NMR spectrum of N-methylaniline, signals for the aromatic protons typically appear between 6.5 and 7.2 ppm, while the N-methyl protons are found around 2.7-2.9 ppm. chegg.comchemicalbook.com The ¹³C NMR spectrum of N-methylaniline shows signals for the aromatic carbons and the N-methyl carbon at approximately 31, 112, 117, 129, and 149 ppm. chegg.com The introduction of a cyclopropoxy group at the meta position would be expected to influence the chemical shifts of the aromatic protons and carbons due to its electronic effects.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 258.2±19.0 °C |

| Density | 1.075±0.06 g/cm³ |

| pKa | 5.00±0.25 |

Source: ChemicalBook. chemicalbook.com

Analysis of Electronic Properties (e.g., Global Electron Density Transfer, Oxidation Potentials)

The electronic properties of this compound, such as its ability to donate or accept electrons, are fundamental to its chemical reactivity. Computational methods can quantify these properties.

Global Electron Density Transfer (GEDT): The concept of Global Electron Density Transfer is crucial in understanding polar organic reactions. It describes the net transfer of electron density from a nucleophilic species to an electrophilic one during a reaction. While specific GEDT calculations for reactions involving this compound are not documented, the presence of the electron-donating amino and cyclopropoxy groups suggests it would act as a nucleophile in many reactions. The nitrogen lone pair and the π-system of the benzene (B151609) ring are the primary sites of electron density, making them susceptible to electrophilic attack.

Oxidation Potentials: The oxidation potential is a measure of a molecule's propensity to lose electrons. For substituted anilines, this is a key parameter in predicting their behavior in redox reactions. Computational electrochemistry can be used to calculate one-electron oxidation potentials. umn.edu For instance, studies on substituted anilines have shown a good correlation between computed oxidation potentials and experimental values. umn.edu

The oxidation potential of this compound can be estimated by considering the effects of its substituents. The N-methyl group and the cyclopropoxy group are both electron-donating. The cyclopropoxy group, similar to a methoxy (B1213986) group, is expected to lower the oxidation potential compared to unsubstituted aniline, making the molecule more susceptible to oxidation. The oxidation potential of the related compound, 3-methoxyaniline, provides a useful comparison. chemicalbook.com The ionization energy of N-methylaniline has been experimentally determined to be around 7.3-7.4 eV. nist.gov

Table 2: Ionization Energy of N-Methylaniline

| Method | Ionization Energy (eV) | Reference |

| Equilibrium | 7.38 ± 0.05 | Mautner(Meot-Ner), Nelsen, et al., 1984 nist.gov |

| Photoelectron Spectroscopy | 7.3 | Klasinc, Kovac, et al., 1983 nist.gov |

| Photoelectron Spectroscopy | 7.35 ± 0.02 | Maier and Turner, 1973 nist.gov |

| Photoelectron Spectroscopy | 7.32 | Cowling and Johnstone, 1973 nist.gov |

| Photoionization | 7.30 ± 0.05 | Akopyan and Vilesov, 1964 nist.gov |

| Photoionization | 7.34 ± 0.02 | Vilesov and Terenin, 1957 nist.gov |

Source: NIST WebBook. nist.gov

The electronic properties of this compound are a result of the interplay between the aromatic ring and its substituents. The N-methyl group increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to aniline. The cyclopropoxy group at the meta-position further influences the electron distribution within the aromatic ring through inductive and resonance effects. These electronic features are key determinants of the compound's reactivity in various chemical transformations.

Applications in Advanced Organic Synthesis and Chemical Biology Research

3-Cyclopropoxy-N-methylaniline as a Versatile Synthetic Intermediate

The structure of this compound positions it as a valuable building block in the construction of more complex molecular entities. The N-methylaniline portion is a common feature in many biologically active compounds and functional materials, while the cyclopropoxy group can be used to modulate physicochemical properties or act as a reactive handle.

While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a complex natural product are not prevalent in widely available literature, its utility can be inferred from the well-established chemistry of N-alkylanilines and cyclopropylamines. N-arylamines are a critical structural motif found in a multitude of bioactive molecules, including pharmaceuticals and agrochemicals. researchgate.net The synthesis of such compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples an aryl halide or triflate with an amine. google.commdpi.com In this context, this compound could be synthesized via the Buchwald-Hartwig coupling of a 3-cyclopropoxy-substituted aryl halide with methylamine, or it could itself be used as the amine component in a coupling with another aryl or heteroaryl halide to generate more elaborate diarylamine structures. google.comnih.gov

The cyclopropyl (B3062369) group, known for its unique electronic and steric properties, is also a key feature in many biologically active compounds. nih.gov Its incorporation into molecular scaffolds can significantly influence their conformation and metabolic stability. Therefore, this compound serves as a valuable starting material for introducing the N-methylaniline moiety appended with a property-modifying cyclopropyl group into a target molecule.

The reactivity of the N-cyclopropylaniline scaffold allows for its use as a building block in creating diverse and functionalized molecular architectures. The inherent strain of the cyclopropyl ring makes it susceptible to ring-opening reactions under specific conditions, providing a pathway to more complex structures. For instance, N-aryl cyclopropylamines can undergo formal [3+2] cycloaddition reactions with various electron-deficient olefins when activated by photoredox catalysis. dntb.gov.ua This type of transformation, when applied to a substrate like this compound, would yield functionalized N-aryl aminocyclopentane derivatives, which are valuable scaffolds in medicinal chemistry.

The general synthetic utility of aminocyclopropanes is well-documented, with applications in polar, pericyclic, and radical-based reactions. nih.gov These reactions exploit the C-C bond cleavage of the cyclopropane (B1198618) ring to generate key intermediates for multistep synthesis. nih.gov Thus, the this compound framework provides a platform for developing novel, functionalized molecules through controlled manipulation of the cyclopropyl ring.

Utilization of Cyclopropylamine (B47189) Motifs as Mechanistic Probes in Biochemical Systems

The N-cyclopropylamine motif is a powerful tool for investigating reaction mechanisms, particularly those involving single-electron transfer (SET) processes in biochemical and chemical systems. chnwidestone.com The utility of N-cyclopropylanilines as mechanistic probes stems from the rapid and irreversible ring-opening of the cyclopropyl group that occurs upon one-electron oxidation of the nitrogen atom. swinburne.edu.au

When an N-cyclopropylaniline is oxidized, it forms a nitrogen radical cation. This intermediate can then undergo a β-scission of the strained cyclopropane ring, a process that is thermodynamically favorable due to the release of approximately 28 kcal/mol of ring-strain energy. swinburne.edu.au This irreversible ring-opening leads to the formation of a stable distonic radical cation, which can be trapped and identified, providing definitive evidence of a preceding SET event. swinburne.edu.au

This "radical clock" methodology has been employed to probe the oxidative properties of various systems, including enzymes and triplet-state photosensitizers. swinburne.edu.au For example, N-cyclopropylanilines have been used to study the oxidative potential of chromophoric dissolved organic matter (CDOM) in environmental chemistry. swinburne.edu.au While N-cyclopropyl-N-methylaniline itself has a somewhat slower ring-opening rate compared to other derivatives, its reactivity pattern still provides valuable mechanistic insights. epa.gov The presence of the 3-cyclopropoxy substituent on the aniline (B41778) ring would modulate the oxidation potential of the molecule, allowing for the fine-tuning of the probe for specific biological or chemical environments. The irreversible nature of the ring-opening reaction effectively outcompetes back-electron transfer, making these probes highly effective for quantifying oxidative processes. swinburne.edu.au

Development of Novel Reaction Methodologies Inspired by its Reactivity Profile

The distinct reactivity of the N-cyclopropylaniline scaffold has inspired the development of new synthetic methods. The propensity of the cyclopropyl ring to open following the formation of a radical cation on the nitrogen atom has been harnessed in various synthetic transformations.

One notable example is the use of visible-light photoredox catalysis to initiate cycloaddition reactions. N-aryl cyclopropylamines can participate in formal [3+2] cycloadditions with electron-deficient alkenes without the need for external photocatalysts or additives. dntb.gov.ua This process is initiated by a single electron transfer from the electron-rich aniline to the alkene, generating the key radical cation intermediate that triggers the ring-opening and subsequent cyclization. The reaction is highly versatile, accommodating a wide range of substituents on both the aniline and the alkene partner, leading to the synthesis of complex N-arylaminocycloalkyl compounds. dntb.gov.ua

Furthermore, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to proceed via selective cleavage of the cyclopropyl group from the nitrogen. epa.gov This transformation is proposed to occur through the formation of an amine radical cation, followed by the characteristic cyclopropyl ring opening. epa.gov Such reactivity patterns provide a foundation for developing novel methods for C-N bond cleavage and the formation of new functional groups under mild conditions.

Role in the Synthesis of Compounds for Agrochemical and Dye Industries

While specific documentation of this compound in the large-scale production of agrochemicals or dyes is not widely published, the core N-methylaniline structure is a well-known and important intermediate in both industries. chnwidestone.com

In the agrochemical sector, N-methylaniline is a key precursor for the synthesis of the insecticide buprofezin. chnwidestone.com This compound is a thiadiazine-based insect growth regulator effective against various pests. Additionally, N-methylaniline derivatives have been developed as herbicides. chnwidestone.com The introduction of a cyclopropoxy group onto the N-methylaniline scaffold, as in this compound, would be a strategic modification to create new active ingredients. The cyclopropyl moiety could enhance biological activity, modify the spectrum of activity, or improve the metabolic stability and environmental profile of the resulting pesticide. The development of novel fungicides and herbicides often involves the synthesis and screening of libraries of structurally related compounds, and anilines are a common starting point. researchgate.netnih.gov

In the dye industry, aniline and its N-alkylated derivatives are fundamental building blocks for a vast array of synthetic dyes, including azo dyes and triarylmethane dyes. echemi.comresearchgate.netprimescholars.com N-methylaniline is specifically used in the production of cationic and reactive dyes. chnwidestone.com The color and properties of a dye are heavily influenced by the electronic nature of the substituents on the aromatic rings. nih.gov The electron-donating nature of the cyclopropoxy group in this compound would be expected to have a bathochromic effect (a shift to longer wavelengths), potentially leading to dyes with deeper or different colors compared to those derived from unsubstituted N-methylaniline. nih.gov Therefore, this compound represents a valuable, albeit specialized, intermediate for the synthesis of novel colorants.

Compound Information Table

| Compound Name |

| This compound |

| Methylamine |

| N-cyclopropylaniline |

| Buprofezin |

| Aniline |

| N-methylaniline |

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Cyclopropoxy-N-methylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthesis via Nucleophilic Substitution : React 3-hydroxy-N-methylaniline with cyclopropane derivatives (e.g., cyclopropyl bromide) under basic conditions (K₂CO₃ or NaH in DMF) to introduce the cyclopropoxy group. Optimal temperatures range from 80–100°C, with yields varying between 50–70% depending on steric hindrance .

- N-Methylation Post-Functionalization : Alternatively, synthesize 3-cyclopropoxyaniline first, followed by N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃). Monitor reaction progress via HPLC to avoid over-alkylation .

- Critical Parameters : Solvent polarity (DMF > THF) and base strength significantly impact cyclopropoxy group retention. Impurities like residual cyclopropane derivatives can be removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Expect signals for the cyclopropane ring (δ 0.5–1.2 ppm, multiplet), methoxy protons (δ 3.2–3.5 ppm), and aromatic protons (δ 6.5–7.2 ppm). An absence of peaks > δ 5.0 ppm confirms full N-methylation .

- ¹³C NMR : Cyclopropane carbons appear at δ 6–10 ppm, while the N-methyl carbon resonates at δ 30–35 ppm .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 191.1 (C₁₁H₁₃NO). Fragmentation patterns include loss of the cyclopropoxy group (Δ m/z 55) .

Advanced Research Questions

Q. Q3. What intermolecular interactions dominate the solubility and stability of this compound in different solvents?

Methodological Answer:

- Solubility Studies : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding between the aniline NH group and solvent. In non-polar solvents (e.g., cyclohexane), dipole-dipole interactions with the cyclopropoxy group dominate, as observed in dielectric studies of N-methylaniline derivatives .

- Stability in Aqueous Media : Hydrolysis of the cyclopropoxy group occurs at pH < 3 or > 10, confirmed by LC-MS detection of 3-hydroxy-N-methylaniline. Stabilize with buffered solutions (pH 6–8) during biological assays .

Q. Q4. How do electronic effects of the cyclopropoxy group influence the compound’s reactivity in catalytic systems?

Methodological Answer:

- Electron-Withdrawing Nature : The cyclopropoxy group’s strained ring induces electron withdrawal via conjugation, lowering the electron density on the aromatic ring. This enhances electrophilic substitution at the para position, as shown in comparative studies with methoxy analogs .

- Catalytic Hydrogenation : Under Pd/C catalysis, the cyclopropane ring remains intact, but the N-methyl group may undergo dealkylation at high pressures (>50 bar). Use milder conditions (e.g., 30 bar H₂, 60°C) to preserve structural integrity .

Q. Q5. How should researchers address contradictory data on the compound’s LogP and pKa values across literature sources?

Methodological Answer:

- LogP Discrepancies : Experimental LogP values (predicted: 2.1–2.5) vary due to solvent choice (octanol/water vs. cyclohexane/water). Standardize measurements using shake-flask methods with UV-Vis quantification .

- pKa Variability : Reported pKa (∼4.5 for the aniline NH) may shift ±0.5 units depending on ionic strength. Use potentiometric titration in 0.1 M KCl to minimize activity coefficient errors .

Data Interpretation and Experimental Design

Q. Q6. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and Hill slope. Validate with ANOVA for replicate consistency .

- Outlier Handling : Apply Grubbs’ test to exclude outliers in cell viability assays, ensuring <5% data exclusion to maintain statistical power .

Q. Q7. How can researchers optimize HPLC methods to resolve this compound from its degradation products?

Methodological Answer:

- Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (60:40, v/v) + 0.1% formic acid.

- Gradient Elution : Adjust to 70% acetonitrile over 15 minutes to separate degradation products (e.g., 3-hydroxy-N-methylaniline, RT ≈ 8.2 min) .

Ethical and Safety Considerations

Q. Q8. What safety protocols are critical when handling this compound in oxidative environments?

Methodological Answer:

- Ventilation and PPE : Use fume hoods for synthesis and handling. Wear nitrile gloves and goggles to prevent skin/eye contact, as the compound may form reactive intermediates (e.g., nitroso derivatives) under UV light .

- Waste Disposal : Neutralize acidic/basic waste with 1 M NaOH or HCl before disposal. Incinerate organic waste at >800°C to avoid cyclopropane release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.